molecular formula C10H7N3O2S B14241557 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid CAS No. 388092-58-8

3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid

Cat. No.: B14241557
CAS No.: 388092-58-8
M. Wt: 233.25 g/mol
InChI Key: KISSSQVHCCITBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring attached to a prop-2-enoic acid moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring or the prop-2-enoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiol derivatives.

Mechanism of Action

The mechanism of action of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This results in a reduction in postprandial blood glucose levels, which is beneficial for managing diabetes mellitus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is unique due to its specific combination of a benzotriazine ring, a sulfanyl linkage, and a prop-2-enoic acid moiety

Properties

CAS No.

388092-58-8

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

3-(1,2,4-benzotriazin-3-ylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C10H7N3O2S/c14-9(15)5-6-16-10-11-7-3-1-2-4-8(7)12-13-10/h1-6H,(H,14,15)

InChI Key

KISSSQVHCCITBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)SC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.